molecular formula C28H28Cl2N2O4 B10917447 1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole

1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole

Cat. No.: B10917447
M. Wt: 527.4 g/mol
InChI Key: FGVYAQVDVPQGFU-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class. This compound is characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups and a 2,4-dichlorobenzyl group attached to a pyrazole ring. The presence of these substituents imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Introduction of the 2,4-dichlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the 3,4-dimethoxyphenyl groups: This can be accomplished through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2,4-Dichlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially with strong nucleophiles like sodium methoxide.

    Friedel-Crafts reactions: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Preliminary studies suggest that the compound may exhibit anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its aromatic rings and substituents. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

1-(2,4-Dichlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    1-(2,4-Dichlorobenzyl)-3,5-diphenyl-4-ethyl-1H-pyrazole: Similar structure but lacks the methoxy groups, which may affect its reactivity and biological activity.

    1-(2,4-Dichlorobenzyl)-3,5-bis(4-methoxyphenyl)-4-ethyl-1H-pyrazole: Contains methoxy groups only at the para position, which can influence its electronic properties and interactions with molecular targets.

    1-(2,4-Dichlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole: The presence of a methyl group instead of an ethyl group can alter its steric and electronic characteristics.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.

Properties

Molecular Formula

C28H28Cl2N2O4

Molecular Weight

527.4 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3,5-bis(3,4-dimethoxyphenyl)-4-ethylpyrazole

InChI

InChI=1S/C28H28Cl2N2O4/c1-6-21-27(17-8-11-23(33-2)25(13-17)35-4)31-32(16-19-7-10-20(29)15-22(19)30)28(21)18-9-12-24(34-3)26(14-18)36-5/h7-15H,6,16H2,1-5H3

InChI Key

FGVYAQVDVPQGFU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=C(C=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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